Cas no 1784648-12-9 (5-aminopyridazine-4-carbonitrile)

5-aminopyridazine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 4-Pyridazinecarbonitrile, 5-amino-
- 5-aminopyridazine-4-carbonitrile
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- MDL: MFCD28654121
- インチ: 1S/C5H4N4/c6-1-4-2-8-9-3-5(4)7/h2-3H,(H2,7,8)
- InChIKey: WYLIQDJQLIYWHP-UHFFFAOYSA-N
- SMILES: C1=NN=CC(N)=C1C#N
5-aminopyridazine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263842-1.0g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 1.0g |
$1068.0 | 2023-03-01 | ||
Enamine | EN300-263842-2.5g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 2.5g |
$2212.0 | 2023-09-14 | ||
Enamine | EN300-263842-10g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 10g |
$3524.0 | 2023-09-14 | ||
Enamine | EN300-263842-5.0g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 5.0g |
$2802.0 | 2023-03-01 | ||
Enamine | EN300-263842-1g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 1g |
$1068.0 | 2023-09-14 | ||
Enamine | EN300-263842-10.0g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 10.0g |
$3524.0 | 2023-03-01 | ||
Enamine | EN300-263842-5g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 5g |
$2802.0 | 2023-09-14 |
5-aminopyridazine-4-carbonitrile 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
5-aminopyridazine-4-carbonitrileに関する追加情報
5-Aminopyridazine-4-Carbonitrile (CAS No. 1784648-12-9): An Emerging Compound in Medicinal Chemistry
5-Aminopyridazine-4-carbonitrile (CAS No. 1784648-12-9) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as 5-amino-4-cyanopyridazine, belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of an amino group and a cyano group in its structure imparts distinct chemical and biological properties, making it a valuable candidate for various pharmaceutical applications.
The chemical structure of 5-aminopyridazine-4-carbonitrile consists of a pyridazine ring with an amino group at the 5-position and a cyano group at the 4-position. The pyridazine ring is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The amino group provides nucleophilic character, while the cyano group adds electrophilic properties, making this compound versatile in terms of its chemical reactivity and potential for functionalization.
Recent studies have highlighted the potential of 5-aminopyridazine-4-carbonitrile in various therapeutic areas. One notable application is its use as a scaffold for the development of novel inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its derivatives as inhibitors of kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
In a study published in the Journal of Medicinal Chemistry, scientists synthesized a series of 5-aminopyridazine-4-carbonitrile derivatives and evaluated their inhibitory activity against cyclin-dependent kinases (CDKs). CDKs are critical regulators of cell cycle progression and have been implicated in various cancers. The results showed that several derivatives exhibited potent inhibitory activity against CDK2 and CDK4, with IC50 values in the low micromolar range. These findings suggest that 5-aminopyridazine-4-carbonitrile derivatives could be developed into potential anti-cancer agents.
Beyond kinase inhibition, 5-aminopyridazine-4-carbonitrile has also shown promise in modulating other biological targets. For example, a study published in Bioorganic & Medicinal Chemistry Letters investigated the use of this compound as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs). SSRIs are commonly used to treat depression and anxiety disorders by increasing serotonin levels in the brain. The researchers synthesized several derivatives and found that some compounds exhibited high affinity for the serotonin transporter (SERT) with low nanomolar IC50 values. This indicates that 5-aminopyridazine-4-carbonitrile-based molecules could be further optimized to develop more effective SSRIs with improved pharmacological profiles.
The versatility of 5-aminopyridazine-4-carbonitrile extends to its use as a building block in combinatorial chemistry. Its modular structure allows for easy functionalization through various synthetic routes, enabling the rapid generation of diverse libraries of compounds for high-throughput screening. This approach has been employed to identify novel ligands for G protein-coupled receptors (GPCRs), ion channels, and other important therapeutic targets.
In addition to its potential as a drug candidate, 5-aminopyridazine-4-carbonitrile has also been studied for its utility as a probe molecule in chemical biology research. Its unique electronic properties make it suitable for labeling and imaging applications, allowing researchers to gain insights into cellular processes and protein interactions at the molecular level. For instance, a recent study published in Chemical Communications demonstrated the use of a fluorescently labeled derivative of 5-aminopyridazine-4-carbonitrile to visualize specific protein-protein interactions within living cells.
The synthesis of 5-aminopyridazine-4-carbonitrile can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 3-aminoacrylonitrile with hydrazine hydrate followed by cyclization under appropriate conditions. This approach yields high-purity product with good yields, making it suitable for both laboratory-scale synthesis and industrial production.
In conclusion, 5-Aminopyridazine-4-carbonitrile (CAS No. 1784648-12-9) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive scaffold for developing novel inhibitors, modulators, and probe molecules. Ongoing research continues to uncover new applications and optimize its derivatives for various therapeutic areas, positioning this compound as an important player in the future landscape of pharmaceutical science.
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